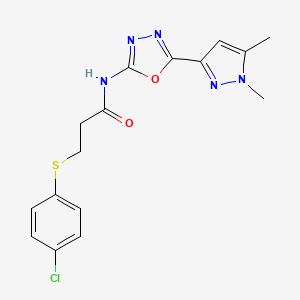![molecular formula C22H21N5O2S B2985968 2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 1251619-30-3](/img/structure/B2985968.png)
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocycles are very important in medicinal chemistry due to their presence in many biologically active compounds . The compound also contains a sulfanyl group (-SH), which can contribute to the biological activity of the compound .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized via reactions involving triazolethioles and halogenated compounds .Molecular Structure Analysis
The compound contains several functional groups, including a triazolopyridazine ring, a sulfanyl group, and an acetamide group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activities
A study by Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, initiating with a compound closely related to the chemical structure . These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, demonstrating moderate to good binding energies. The research highlighted their antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Flefel et al., 2018).
Anticancer Evaluation
Another study conducted by Bakavoli et al. (2010) focused on the synthesis of new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines. These compounds were tested on various cancer cell lines, including HeLa, MCF-7, and HepG2, with cell viability quantified by MTT assay. This study suggests the potential of these compounds in anticancer therapy (Bakavoli et al., 2010).
Structure Analysis and DFT Calculations
Research by Sallam et al. (2021) delved into the synthesis and structural analysis of a compound bearing resemblance to our chemical of interest. The study employed Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to elucidate the compound's structure, indicating its pharmaceutical significance due to observed intermolecular interactions and potential for drug design (Sallam et al., 2021).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis of various heterocycles, including those incorporating a thiadiazole moiety, for their insecticidal efficacy against Spodoptera littoralis. This study indicates the broader application of such compounds in agricultural science, providing a foundation for developing new insecticides (Fadda et al., 2017).
Mecanismo De Acción
Mode of Action
The mode of action of CHEMBL4551848 is currently unknown . The mode of action typically involves the compound’s interaction with its targets and any resulting changes. This could involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure, among other possibilities.
Propiedades
IUPAC Name |
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-8-16(11-15(14)2)19-9-10-20-25-26(22(29)27(20)24-19)13-21(28)23-17-5-4-6-18(12-17)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQCPIURKLMGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
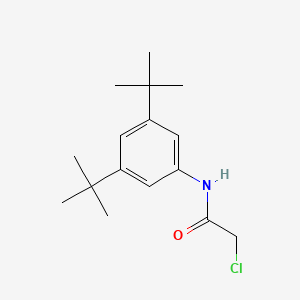

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)
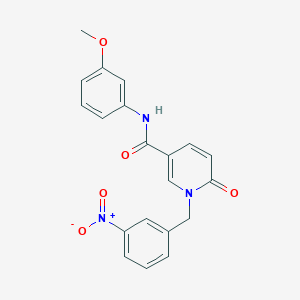
![6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985893.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)

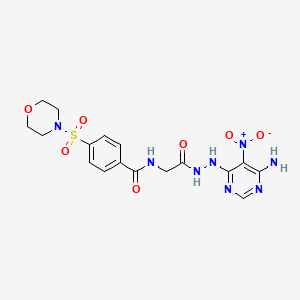

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)
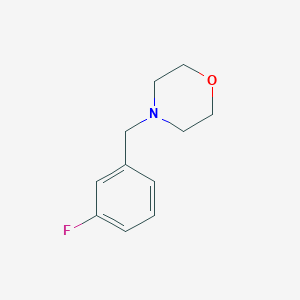
![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)
